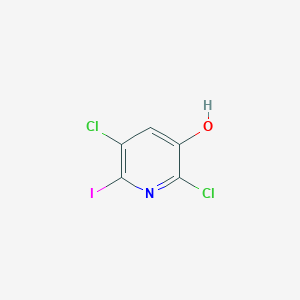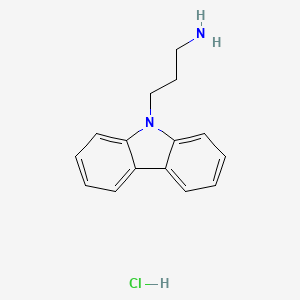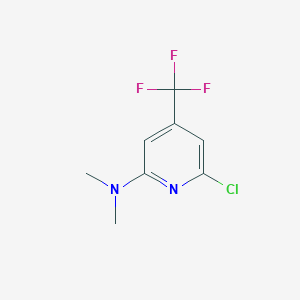
(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-dimethyl-amine
Übersicht
Beschreibung
The compound (6-Chloro-4-trifluoromethyl-pyridin-2-yl)-dimethyl-amine is a laboratory chemical . It has the molecular formula C7H6ClF3N2 .
Molecular Structure Analysis
The molecular structure of this compound includes a pyridine ring with a trifluoromethyl group and a chlorine atom attached. The nitrogen in the pyridine ring is also bonded to a dimethylamine group .Physical And Chemical Properties Analysis
This compound has a molecular weight of 210.58 . More detailed physical and chemical properties such as melting point, boiling point, and density can be found on chemical databases .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies : This compound is used in the synthesis of various derivatives and complexes. For instance, Rahmani et al. (2018) demonstrated its use in the efficient synthesis of pyridine-pyrimidines via a three-component reaction. This method highlights the compound's role in creating complex molecular structures (Rahmani et al., 2018).
DNA and Protein Binding Studies : Khamrang et al. (2016) studied the binding of ruthenium(II)-p-cymene complexes, involving derivatives of the compound, with DNA and proteins. These complexes showed potential in vitro cytotoxicity against cancer cell lines, suggesting their use in anticancer research (Khamrang et al., 2016).
Molecular and Crystal Structure Analysis : Studies on the molecular and crystal structure of derivatives, such as by Șahin et al. (2010), provide insights into the structural properties and stability of such compounds, which are crucial in the development of new materials and drugs (Șahin et al., 2010).
Lanthanide Complexes Research : Scott and Kempe (2005) explored the stabilization of di- and trivalent lanthanide complexes using sterically demanding aminopyridinato ligands derived from this compound. Such research is significant in materials science and catalysis (Scott & Kempe, 2005).
Anticancer Agent Synthesis : Hafez and El-Gazzar (2020) synthesized novel pyridine derivatives containing the compound, showing potent antitumor activity. This emphasizes its role in the development of new therapeutic agents (Hafez & El-Gazzar, 2020).
Corrosion Inhibition Studies : Ashassi-Sorkhabi et al. (2005) investigated the use of derivatives in the corrosion inhibition of mild steel, highlighting its applications in industrial chemistry and materials protection (Ashassi-Sorkhabi et al., 2005).
Safety And Hazards
Eigenschaften
IUPAC Name |
6-chloro-N,N-dimethyl-4-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClF3N2/c1-14(2)7-4-5(8(10,11)12)3-6(9)13-7/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKEZJJABVTWCBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=CC(=C1)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-dimethyl-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(6-(Dimethoxymethyl)-2,3-dihydro-1H-pyrido-[2,3-b][1,4]oxazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B1392915.png)
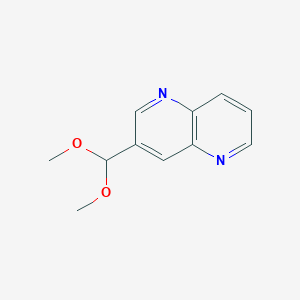
![4-methoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine](/img/structure/B1392917.png)
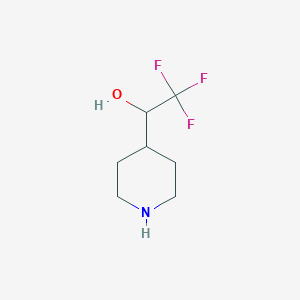


![6,6-Difluoro-3-azabicyclo[3.1.1]heptane](/img/structure/B1392923.png)
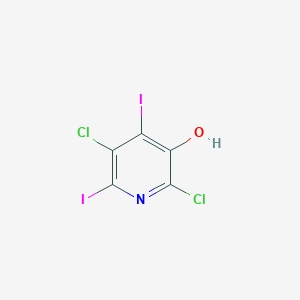
![3-[(Pyridin-3-ylmethyl)amino]propanoic acid dihydrochloride](/img/structure/B1392927.png)
![2-Chloro-5-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1392928.png)
![6-Iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine](/img/structure/B1392929.png)
